Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate
Description
Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate is a quinoline derivative characterized by a 6-methoxy substituent on the quinoline core and a 4-methoxyphenylamino group at position 2.
Properties
IUPAC Name |
ethyl 6-methoxy-4-(4-methoxyanilino)quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-4-26-20(23)17-12-21-18-10-9-15(25-3)11-16(18)19(17)22-13-5-7-14(24-2)8-6-13/h5-12H,4H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKAVWGNSJGXHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Reaction Conditions
Key Data
Chlorination of the 4-Hydroxy Intermediate
The 4-hydroxy group on the quinoline ring is substituted with chlorine to enable subsequent amination.
Phosphorous Oxychloride (POCl3_33) Method
Alternative Chlorinating Agents
While POCl is standard, oxalyl chloride (COCl) in dimethylformamide (DMF) has been reported for analogous systems, though with lower efficiency (yields ~75%).
Nucleophilic Amination with 4-Methoxyaniline
The 4-chloro intermediate undergoes nucleophilic aromatic substitution (SNAr) with 4-methoxyaniline to introduce the aminophenyl group.
Reaction Optimization
Workup and Purification
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Extraction : Methylene chloride washes followed by drying over MgSO.
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Crystallization : Toluene or chloroform recrystallization yields high-purity product.
Esterification and Functional Group Modifications
While the ethyl ester is typically introduced early in the synthesis, transesterification or hydrolysis-acidification strategies can alter the ester group.
Transesterification
Hydrolysis to Carboxylic Acid
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Base-Mediated Hydrolysis : NaOH in aqueous ethanol (70°C, 4 hours) yields the carboxylic acid derivative.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Challenges and Optimization Strategies
Byproduct Formation
Green Chemistry Approaches
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Catalytic Methods : InCl in ethanol under ultrasound irradiation reduces reaction times by 50% for analogous systems.
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Solvent Recycling : Diphenyl ether recovery via distillation improves sustainability.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Gould-Jacobs + POCl | 89 | 98 | High | Industrial |
| Transesterification | 75 | 95 | Moderate | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a quinoline backbone can exhibit significant anticancer properties. Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial membranes, potentially disrupting their integrity and leading to cell death. Preliminary studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Research suggests that it could inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated the efficacy of this compound against human breast cancer cells. The compound was found to significantly reduce cell viability at concentrations as low as 10 µM after 48 hours of treatment .
Case Study 2: Antimicrobial Testing
In another study, this compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating potent antimicrobial activity .
Mechanism of Action
The mechanism of action of Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Substituent Variations at Position 4
Ethyl 4-((4-Methyl-3-((4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)Phenyl)Amino)Quinoline-3-Carboxylate (2e)
- Structure: Features a pyridinylpyrimidinyl substituent at position 4 instead of 4-methoxyphenylamino.
- Synthesis : Yield of 26%, melting point 208–211°C .
- Key Difference: The bulky pyridinylpyrimidinyl group may enhance kinase inhibition but reduces synthetic feasibility compared to the simpler 4-methoxyphenylamino group in the target compound.
Ethyl 6-Methoxy-4-(1,4-Dioxa-8-Azaspiro[4.5]Decan-8-yl)Quinoline-3-Carboxylate (8a)
- Structure : Contains a spirocyclic amine substituent at position 3.
- Synthesis : Microwave-assisted reaction achieves 97% yield, significantly higher than many analogs .
- Key Difference : The spirocyclic moiety improves solubility and bioavailability, making 8a a candidate for aldehyde dehydrogenase (ALDH1A1) targeting .
Substituent Variations at Position 6
Ethyl 6-Methyl-4-((3-Sulphamoylphenyl)Amino)Quinoline-3-Carboxylate (6b)
- Structure: Replaces the 6-methoxy group with a methyl group and adds a sulphamoylphenylamino substituent.
- Characterization : HRMS (ESI) confirms molecular weight (372.1018 g/mol) .
Ethyl 4-(Methylamino)-6-(Trifluoromethyl)Quinoline-3-Carboxylate
- Structure : Features a trifluoromethyl group at position 4.
Functional Group Modifications
Ethyl 4-[(3-Chloro-4-Methoxybenzyl)Amino]-6-Cyano-8-[((6-Fluoro-5-Methoxypyridin-2-yl)Methyl)Amino]Quinoline-3-Carboxylate (21c)
- Structure: Incorporates cyano, fluoro, and pyridinylmethylamino groups.
- Application: Designed for phosphodiesterase 5 (PDE5) targeting, highlighting the role of halogen and cyano substituents in CNS penetration .
Ethyl 4-(2-Hydroxyethylamino)-6-Methylquinoline-3-Carboxylate
Insights :
- Bulky substituents (e.g., pyridinylpyrimidinyl in 2e) correlate with lower yields due to steric hindrance .
Biological Activity
Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C20H20N2O4
- Molecular Weight : 352.38 g/mol
- IUPAC Name : this compound
The compound features a quinoline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research has indicated that compounds containing quinoline structures often exhibit anticancer properties. This compound has been investigated for its cytotoxic effects on various cancer cell lines. A comparative analysis with other quinoline derivatives demonstrated that this compound has promising activity against several types of cancer cells, as shown in the table below:
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | HCT116 | 25.5 | |
| Ethyl 6-methoxyquinoline-3-carboxylate | A549 | 30.2 | |
| Camptothecin | Various | <10 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound appears to inhibit enzymes involved in DNA replication and repair, which is crucial for cancer cell proliferation.
- Apoptosis Induction : Studies have shown that treatment with this compound can lead to increased expression of pro-apoptotic genes such as Bax and p53 , while decreasing anti-apoptotic factors like Bcl2 and CDK4 in treated cells .
- Antimicrobial Properties : Preliminary studies suggest that this compound may also exhibit antibacterial and antifungal activities, although further research is needed to elucidate these effects.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Cytotoxicity Study : In a study involving human colorectal cancer cells (HCT116), the compound demonstrated significant cytotoxicity with an IC50 value of 25.5 µg/mL, indicating its potential as an anticancer agent .
- Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to target proteins involved in cell cycle regulation, enhancing its antitumor efficacy .
- Comparative Analysis : In comparison to other quinoline derivatives, this compound showed superior activity against A549 lung cancer cells, reinforcing its potential therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing quinoline-3-carboxylate derivatives, and how can reaction efficiency be optimized?
- Methodological Answer : Multi-step synthesis typically involves cyclocondensation reactions (e.g., using ethyl acetoacetate derivatives and aromatic amines) followed by functionalization. For example, CAN (ceric ammonium nitrate) is an effective catalyst for cyclization steps, achieving yields up to 84% under mild conditions . Optimization strategies include:
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Temperature control : Reactions at 150°C in polyphosphoric acid (PPA) improve cyclization efficiency .
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Purification : Silica gel column chromatography with petroleum ether/EtOAc (5:1) resolves intermediates, while recrystallization from ethanol ensures purity .
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Monitoring : TLC with UV detection ensures reaction completion .
Key Synthesis Parameters Catalyst: CAN (10 mol%) Solvent: Methanol/CH3CN Yield Range: 60–86.5% Purification: Column chromatography (petroleum ether/EtOAc)
Q. How are spectroscopic techniques (NMR, IR, MS) applied to confirm the structure of quinoline-3-carboxylate derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons in the quinoline core appear as doublets (δ 7.5–8.5 ppm), while ester groups show triplet signals (δ 1.2–1.4 ppm for CH3 and δ 4.3–4.5 ppm for OCH2) . Methoxy groups resonate at δ 3.8–4.0 ppm.
- IR : Strong carbonyl stretches (C=O) at 1680–1720 cm⁻¹ confirm ester and ketone functionalities .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 403.4 for related derivatives) validate molecular weight .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer :
- Antibacterial Screening : Use agar diffusion assays against S. aureus and E. coli, with MIC (minimum inhibitory concentration) determination via broth dilution .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess cytotoxicity, with IC50 values calculated from dose-response curves .
Advanced Research Questions
Q. How can conflicting spectral data between synthesized batches be systematically resolved?
- Methodological Answer : Contradictions in NMR/IR data often arise from polymorphic variations or residual solvents. Strategies include:
- X-ray Crystallography : Resolve structural ambiguities (e.g., dihedral angles in the quinoline ring) .
- DSC/TGA : Analyze thermal stability to identify polymorphs .
- Deuterated Solvent Exchange : Confirm hydrogen bonding patterns in hydroxylated derivatives .
Q. What mechanistic insights explain the variability in cyclization yields during synthesis?
- Methodological Answer : Yield disparities (e.g., 60% vs. 86.5%) are attributed to:
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Electrophilic Substitution : Electron-donating groups (e.g., methoxy) enhance reactivity at the 4-position of the quinoline core .
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Steric Effects : Bulky substituents (e.g., trifluoromethyl) hinder cyclization, requiring harsher conditions (e.g., Eaton’s reagent at 70°C) .
Yield Optimization Table Catalyst: Piperidine → 84% yield Solvent: Diphenyl ether → 60% yield Reagent: PPA → 70–85% yield
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites for functionalization .
- Molecular Docking : Simulate interactions with bacterial DNA gyrase (target for quinolones) using AutoDock Vina .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antibacterial activity .
Data Contradiction Analysis
Q. How to address discrepancies in reported antibacterial activity across similar quinoline derivatives?
- Methodological Answer : Variations in MIC values may stem from:
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Structural Isomerism : Fluoro vs. chloro substituents alter lipophilicity and membrane penetration .
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Assay Conditions : Differences in bacterial strain virulence or nutrient media pH (e.g., acidic pH enhances quinoline solubility) .
Bioactivity Comparison 6-Fluoro derivative: MIC = 2 µg/mL 7-Chloro derivative: MIC = 8 µg/mL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
